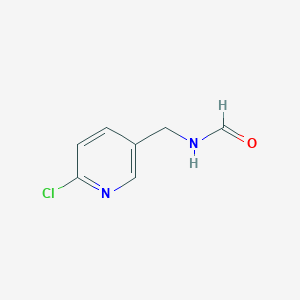
2-Chloro-5-formylaminomethylpyridine
概要
説明
2-Chloro-5-formylaminomethylpyridine, also known as CFMP, is a chemical compound that belongs to the pyridine family. CFMP is a versatile molecule that has been used in various scientific research applications due to its unique properties.
作用機序
The mechanism of action of 2-Chloro-5-formylaminomethylpyridine involves the inhibition of ALDH. ALDH is an enzyme that converts aldehydes into their corresponding acids. 2-Chloro-5-formylaminomethylpyridine binds to the active site of ALDH, preventing the enzyme from carrying out its catalytic function. This leads to an accumulation of toxic aldehydes, which can have various physiological effects.
生化学的および生理学的効果
2-Chloro-5-formylaminomethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and improve cognitive function in Alzheimer's disease models. 2-Chloro-5-formylaminomethylpyridine has also been shown to reduce alcohol consumption in animal models of alcoholism.
実験室実験の利点と制限
2-Chloro-5-formylaminomethylpyridine has several advantages for lab experiments. It is a potent inhibitor of ALDH and can be used to study the role of ALDH in various diseases. 2-Chloro-5-formylaminomethylpyridine is also relatively stable and can be stored for long periods without degradation. However, 2-Chloro-5-formylaminomethylpyridine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 2-Chloro-5-formylaminomethylpyridine is also relatively expensive compared to other ALDH inhibitors.
将来の方向性
There are several future directions for the use of 2-Chloro-5-formylaminomethylpyridine in scientific research. One potential direction is the development of 2-Chloro-5-formylaminomethylpyridine analogs with improved solubility and potency. Another potential direction is the use of 2-Chloro-5-formylaminomethylpyridine in combination with other drugs to enhance therapeutic efficacy. Finally, the role of 2-Chloro-5-formylaminomethylpyridine in other diseases, such as Parkinson's disease and stroke, should be investigated.
科学的研究の応用
2-Chloro-5-formylaminomethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme responsible for the metabolism of aldehydes. The inhibition of ALDH by 2-Chloro-5-formylaminomethylpyridine has been shown to have therapeutic potential in various diseases, such as cancer, Alzheimer's disease, and alcoholism.
特性
CAS番号 |
151837-57-9 |
|---|---|
製品名 |
2-Chloro-5-formylaminomethylpyridine |
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11) |
InChIキー |
DPFJSSDKNZREPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CNC=O)Cl |
正規SMILES |
C1=CC(=NC=C1CNC=O)Cl |
同義語 |
2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

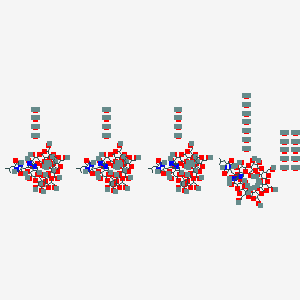
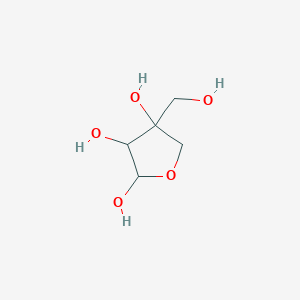
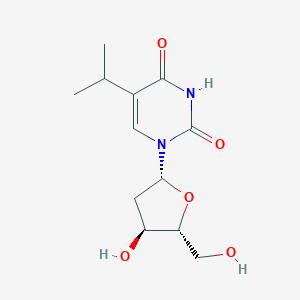
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)

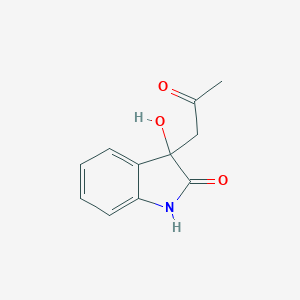
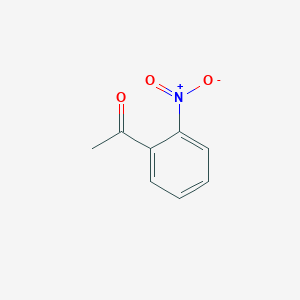
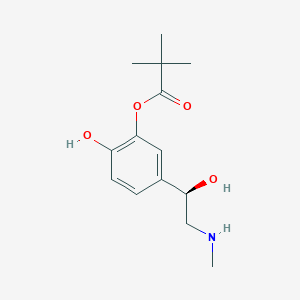
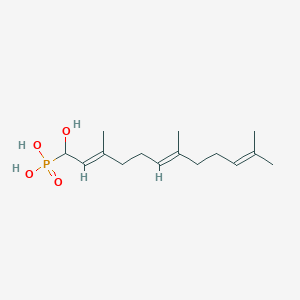
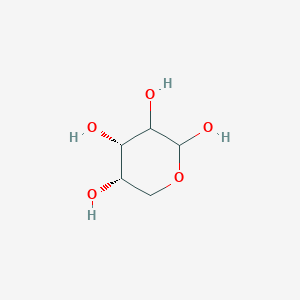
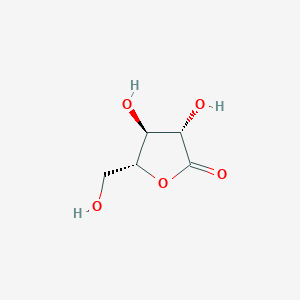
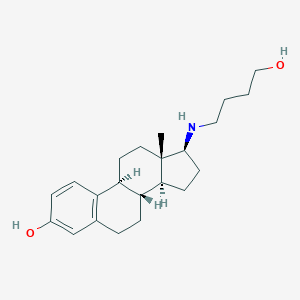
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)